2,6-Dichlorophenylthiourea

Übersicht

Beschreibung

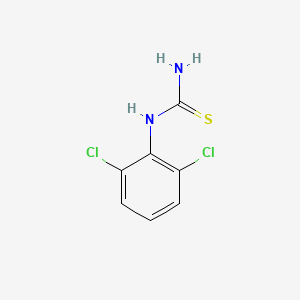

2,6-Dichlorophenylthiourea is an organosulfur compound with the molecular formula C7H6Cl2N2S. It is a derivative of thiourea, where the phenyl ring is substituted with chlorine atoms at the 2 and 6 positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,6-Dichlorophenylthiourea can be synthesized through the reaction of 2,6-dichloroaniline with thiocyanate in the presence of a base. The reaction typically proceeds as follows:

Step 1: Dissolve 2,6-dichloroaniline in a suitable solvent such as ethanol.

Step 2: Add thiocyanate and a base, such as sodium hydroxide, to the solution.

Step 3: Heat the mixture under reflux conditions for several hours.

Step 4: Cool the reaction mixture and filter the precipitated product.

Step 5: Purify the product by recrystallization from an appropriate solvent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through crystallization or distillation techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dichlorophenylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction of this compound can yield corresponding amines or thiols, depending on the reducing agent used.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in an inert atmosphere.

Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Various substituted phenylthioureas.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that thiourea derivatives, including 2,6-dichlorophenylthiourea, exhibit significant anticancer properties. These compounds target specific molecular pathways involved in cancer progression. For instance, studies have shown that certain thiourea derivatives can inhibit cell proliferation in various cancer cell lines, with IC50 values ranging from 3 to 14 µM for different types of cancer, including pancreatic and breast cancers .

Antimicrobial Properties

this compound has also been evaluated for its antimicrobial activity. In vitro studies indicated that it possesses effective antibacterial properties against a range of pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) as low as 1 µg/mL against certain bacterial strains, indicating its potential as a therapeutic agent in treating infections .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. In experimental models, derivatives containing chlorine atoms were particularly effective, with inhibition rates exceeding those of standard anti-inflammatory drugs .

Environmental Applications

Heavy Metal Detection

Recent studies have explored the use of this compound as a functional monomer in molecularly imprinted polymers (MIPs) for the selective recognition of arsenic species in environmental samples. Theoretical and experimental analyses revealed that this thiourea derivative forms stable binding complexes with arsenic trioxide, enhancing the sensitivity and selectivity of detection methods .

Water Purification

The incorporation of thiourea derivatives into water treatment processes has been investigated for their ability to remove heavy metals from contaminated water sources. The binding interactions between thioureas and metal ions have been characterized to optimize conditions for effective remediation .

Materials Science

Synthesis of Nanoparticles

this compound has been utilized in the synthesis of nanoparticles with enhanced properties for biomedical applications. These nanoparticles have shown significant potential in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .

Polymer Chemistry

In polymer chemistry, thiourea derivatives are being explored as additives to improve the mechanical properties and thermal stability of polymers. The incorporation of this compound into polymer matrices has been shown to enhance their performance under various conditions .

Case Studies

Wirkmechanismus

The mechanism of action of 2,6-dichlorophenylthiourea involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

- 2,4-Dichlorophenylthiourea

- 2,5-Dichlorophenylthiourea

- 3,4-Dichlorophenylthiourea

Comparison: 2,6-Dichlorophenylthiourea is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to other dichlorophenylthioureas, the 2,6-substitution pattern provides distinct steric and electronic properties, making it suitable for specific applications in research and industry.

Biologische Aktivität

2,6-Dichlorophenylthiourea (DCPTU) is an organosulfur compound with the molecular formula CHClNS. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring. This compound has garnered attention in various fields, particularly in biological research due to its diverse biological activities, including antibacterial, anticancer, and enzyme inhibition properties.

DCPTU is a derivative of thiourea, which is known for its versatile applications in organic synthesis and medicinal chemistry. The chlorine substituents significantly influence its reactivity and biological activity, making it a valuable compound for scientific research.

Antibacterial Activity

Research has indicated that DCPTU exhibits notable antibacterial properties. It has been tested against various bacterial strains, demonstrating significant inhibition of growth. The mechanism of action appears to involve interference with bacterial metabolic pathways, although specific targets remain to be fully elucidated.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

Anticancer Activity

DCPTU has also been investigated for its potential anticancer effects. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that DCPTU may act as a chemotherapeutic agent by selectively targeting cancer cells while sparing normal cells .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes, including:

- α-Amylase : Inhibition of this enzyme can be beneficial for managing diabetes by reducing carbohydrate absorption.

- Acetylcholinesterase (AChE) : DCPTU has shown potential as an AChE inhibitor, which is relevant in treating Alzheimer's disease .

The biological activity of DCPTU is primarily attributed to its interaction with specific molecular targets such as enzymes and proteins. The compound can bind to the active sites of these enzymes, leading to conformational changes that inhibit their activity. This mechanism underlies its antibacterial and anticancer properties.

Study 1: Antibacterial Efficacy

In a controlled laboratory setting, DCPTU was tested against multiple bacterial strains. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study concluded that DCPTU could serve as a potential lead compound for developing new antibacterial agents.

Study 2: Anticancer Properties

A study evaluated the cytotoxic effects of DCPTU on various cancer cell lines, including breast and colon cancer cells. The findings revealed that DCPTU induced significant cell death through apoptosis, suggesting its potential utility in cancer therapy .

Safety and Toxicity Profile

While DCPTU shows promise in various therapeutic applications, its safety profile must be considered. Toxicological studies indicate that it possesses acute toxicity if ingested. Careful evaluation of dosage and exposure routes is essential when considering therapeutic applications.

Eigenschaften

IUPAC Name |

(2,6-dichlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2S/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQHRGMPBWZVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216113 | |

| Record name | Thiourea, (2,6-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730365 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6590-91-6 | |

| Record name | Thiourea, (2,6-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006590916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, (2,6-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,6-Dichlorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.